molecular formula C22H28N2O2 B14371453 3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one CAS No. 90316-57-7

3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one

Cat. No.: B14371453
CAS No.: 90316-57-7
M. Wt: 352.5 g/mol
InChI Key: OUYKZCKDVDCVHU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of an appropriate amine with a dihaloalkane.

    Substitution reactions: The piperazine ring is then substituted with the 4-methoxyphenyl and 3-methylphenyl groups using nucleophilic substitution reactions.

    Formation of the butanone moiety: This involves the reaction of the substituted piperazine with a butanone derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: A simpler piperazine derivative with similar pharmacological properties.

    3-(4-Methoxyphenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one: A structurally related compound with a shorter carbon chain.

    4-(3-Methylphenyl)piperazine: Another piperazine derivative with a different substitution pattern.

Uniqueness

3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

CAS No.

90316-57-7

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C22H28N2O2/c1-17-5-4-6-20(15-17)23-11-13-24(14-12-23)22(25)16-18(2)19-7-9-21(26-3)10-8-19/h4-10,15,18H,11-14,16H2,1-3H3

InChI Key

OUYKZCKDVDCVHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC(C)C3=CC=C(C=C3)OC

Origin of Product

United States

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